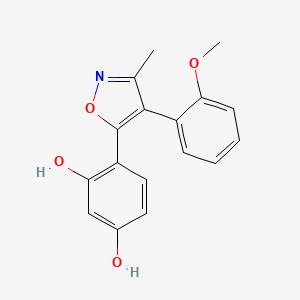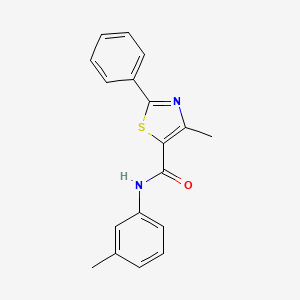
4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide" is a thiazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The specific compound is characterized by the presence of a carboxamide group, which is a common functional group in drug molecules due to its hydrogen bonding capability and metabolic stability.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclization of thioamides or the reaction of α-haloketones with thioamides. While the provided papers do not directly describe the synthesis of "4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide," they do provide insights into related synthetic pathways. For example, the formation of 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates from 4-allyl-1,3-thiazol-5(4H)-ones suggests that similar cyclization reactions could be employed in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their chemical properties and biological activities. The crystal structure of a related compound, 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined by single crystal X-ray diffraction studies, indicating that such techniques could be used to elucidate the structure of "4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide" . The molecular geometry and electronic structures can also be optimized and calculated using ab-initio methods, as demonstrated for another pyrazole derivative .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, oxidations, and reductions. The photodecomposition of tetrazole-thiones to carbodiimides, as studied in one of the papers, shows the potential for photochemical reactions in thiazole chemistry . Although the specific reactions of "4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide" are not detailed, the general reactivity of thiazole compounds can provide a basis for predicting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the presence of a carboxamide group can enhance hydrogen bonding interactions, as seen in the crystal and molecular structure of related compounds . The thermal stability of these compounds can be assessed through thermogravimetric analysis (TG-DTG), and their non-linear optical properties can be investigated, which are important for materials science applications . The solvent effects on the structural parameters of thiazole derivatives can also be studied to understand their behavior in different environments .
Scientific Research Applications
Synthesis Methods and Chemical Properties
- Chemoselective Thionation-Cyclization : An efficient route for synthesizing 2-phenyl-4-functionalized thiazoles, including structures similar to the compound , involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
Biological and Pharmaceutical Applications
- Anticancer Activity : Novel thiazole-5-carboxamide derivatives, structurally similar to the compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating significant inhibitory effects (Cai et al., 2016). Furthermore, a series of substituted benzamides, including thiazole-5-carboxamide derivatives, showed moderate to excellent anticancer activity against multiple cancer cell lines, outperforming the reference drug etoposide in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
- Antimicrobial and Antifungal Activity : The compound's structural analogs have demonstrated substantial in vitro antibacterial and antifungal activities against a range of bacterial and fungal strains. The antimicrobial efficacy varied with structural modifications in the compounds (Desai, Dodiya, & Shihora, 2011), (Mhaske et al., 2011).
Chemical Structure and Reactivity
- Structure and Bonding Characteristics : Studies on structurally similar compounds have provided insights into the characteristics of the thiazole ring and carboxamide moiety, contributing to the understanding of the compound's potential reactivity and chemical behavior (Kettmann & Svetlik, 2003).
properties
IUPAC Name |
4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-7-6-10-15(11-12)20-17(21)16-13(2)19-18(22-16)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMCSHIDLQPMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

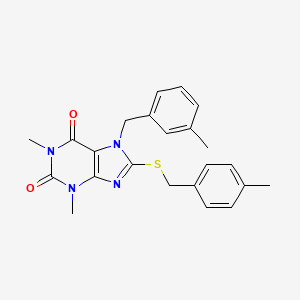
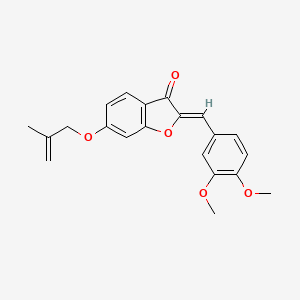
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2526380.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)


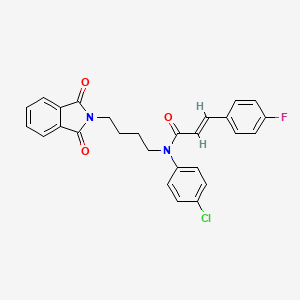
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2526390.png)
![1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2526392.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2526394.png)

![N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide](/img/structure/B2526396.png)
